molecular formula C20H19N3O5S B2734703 2-[[3-Cyano-7,7-dimethyl-4-(2-nitrophenyl)-5-oxo-1,4,6,8-tetrahydroquinolin-2-yl]sulfanyl]acetic acid CAS No. 310454-16-1

2-[[3-Cyano-7,7-dimethyl-4-(2-nitrophenyl)-5-oxo-1,4,6,8-tetrahydroquinolin-2-yl]sulfanyl]acetic acid

Cat. No.: B2734703
CAS No.: 310454-16-1
M. Wt: 413.45
InChI Key: WOCGLRCJVKUNQW-UHFFFAOYSA-N
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Description

2-[[3-Cyano-7,7-dimethyl-4-(2-nitrophenyl)-5-oxo-1,4,6,8-tetrahydroquinolin-2-yl]sulfanyl]acetic acid is an intriguing compound in the world of organic chemistry. It features a complex structure that includes a cyano group, a nitrophenyl moiety, and a tetrahydroquinoline ring system. The presence of these functional groups indicates that the compound has a diverse range of potential reactivity and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[3-Cyano-7,7-dimethyl-4-(2-nitrophenyl)-5-oxo-1,4,6,8-tetrahydroquinolin-2-yl]sulfanyl]acetic acid involves multiple steps, each requiring specific conditions:

  • Formation of the tetrahydroquinoline core: : This is typically achieved through a multi-component reaction involving an aldehyde, an amine, and a β-ketoester. The presence of a cyano group is introduced in one of these steps, often requiring basic conditions and a suitable cyanide source.

  • Incorporation of the nitrophenyl group: : This involves a nitration reaction, where a nitro group is introduced into a phenyl ring, often using nitrating agents like nitric acid or a nitric acid-sulfuric acid mixture.

  • Sulfur addition: : The thiol component is introduced through a nucleophilic substitution reaction, where the appropriate thiol reacts with a suitable leaving group on the quinoline derivative.

  • Final assembly: : The acetic acid group is added, often through a carboxylation reaction, where an ester intermediate is hydrolyzed under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of each synthetic step to maximize yield and minimize costs. Techniques such as continuous flow chemistry or batch processing might be employed, and specific catalysts or reagents would be chosen to streamline the process.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions due to its functional groups:

  • Oxidation: : The sulfur atom can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : The nitro group can be reduced to an amino group using reducing agents like hydrogenation catalysts or iron in acidic medium.

  • Substitution: : The cyano group can undergo nucleophilic substitution reactions, making it a versatile intermediate for further functionalization.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid

  • Reduction: : Hydrogenation catalysts, iron in acidic conditions

  • Substitution: : Various nucleophiles like amines or alcohols

Major Products

  • Oxidation products: Sulfoxides, sulfones

  • Reduction products: Amines

  • Substitution products: Derivatives of the original compound with functionalized cyano groups

Scientific Research Applications

Chemistry

In chemistry, the compound serves as a building block for synthesizing more complex molecules, due to its multiple functional groups which allow for diverse reactions.

Biology

It might act as a ligand in biochemical studies, interacting with proteins or enzymes in research on molecular recognition and binding affinities.

Medicine

Its derivatives could be explored as potential pharmaceutical agents, targeting specific biological pathways due to their unique structural features.

Industry

The compound could be used in the development of advanced materials, such as polymers or coatings, benefiting from its robust structure and reactivity.

Mechanism of Action

The compound exerts its effects through interactions at the molecular level, targeting specific proteins or enzymes. Its functional groups, such as the nitrophenyl and cyano groups, allow it to form strong bonds with biological targets. Pathways involved often include inhibition or activation of enzymatic activities, modulation of signal transduction pathways, or binding to DNA or RNA molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[3-Cyano-7,7-dimethyl-4-(phenyl)-5-oxo-1,4,6,8-tetrahydroquinolin-2-yl]sulfanyl]acetic acid: : Lacks the nitro group, leading to different reactivity and applications.

  • 2-[[3-Cyano-7,7-dimethyl-4-(2-methylphenyl)-5-oxo-1,4,6,8-tetrahydroquinolin-2-yl]sulfanyl]acetic acid:

Uniqueness

The presence of the nitrophenyl group in 2-[[3-Cyano-7,7-dimethyl-4-(2-nitrophenyl)-5-oxo-1,4,6,8-tetrahydroquinolin-2-yl]sulfanyl]acetic acid provides unique reactivity and binding properties, making it distinct from similar compounds without this functional group. This uniqueness allows for specific applications in scientific research and industry, where its particular chemical behavior can be advantageous.

Hope this deep dive into this compound was as fascinating for you as it was for me to put together!

Properties

IUPAC Name

2-[[3-cyano-7,7-dimethyl-4-(2-nitrophenyl)-5-oxo-1,4,6,8-tetrahydroquinolin-2-yl]sulfanyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5S/c1-20(2)7-13-18(15(24)8-20)17(11-5-3-4-6-14(11)23(27)28)12(9-21)19(22-13)29-10-16(25)26/h3-6,17,22H,7-8,10H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOCGLRCJVKUNQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C(=C(N2)SCC(=O)O)C#N)C3=CC=CC=C3[N+](=O)[O-])C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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